molecular formula C7H11BrClN3 B2916229 2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride CAS No. 2172586-53-5

2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride

Cat. No.: B2916229
CAS No.: 2172586-53-5
M. Wt: 252.54
InChI Key: IKKNJSXMUQEOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C7H11BrClN3 and a molecular weight of 252.54 g/mol . It is a brominated derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride typically involves the bromination of pyrimidine derivatives followed by amination. One common method includes the reaction of 5-bromopyrimidine with isopropylamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and amination reactions, utilizing advanced chemical reactors and purification techniques to ensure high purity and yield. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and ligands are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride is utilized in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromopyrimidin-2-yl)propan-2-amine
  • 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride
  • 5-Bromopyrimidine derivatives

Uniqueness

2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups. This combination imparts distinct chemical properties, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3.ClH/c1-7(2,9)6-10-3-5(8)4-11-6;/h3-4H,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKNJSXMUQEOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=N1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.